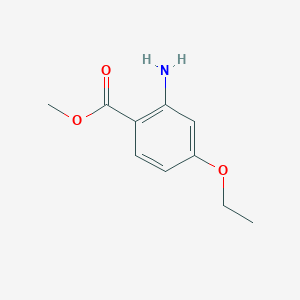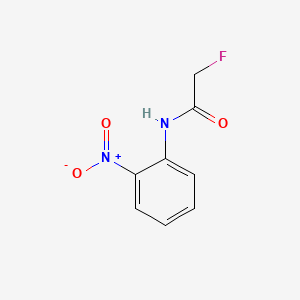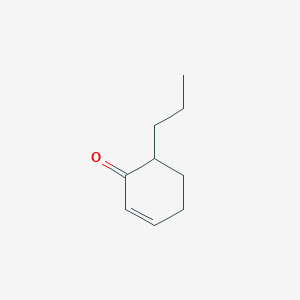
6-propyl-2-Cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propyl-2-Cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by a propyl group attached to the sixth carbon of the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-propyl-2-Cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propyl magnesium bromide (Grignard reagent) followed by acidification. Another method includes the catalytic dehydrocyclization of 2-hexanone over a Pt/(Na)-Al2O3 catalyst, which produces 2-acetyl-3-propyl-2-cyclohexen-1-one as a major product .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For instance, the dehydrocyclization of C6 hydrocarbons with oxygen-containing substituents over platinum-based catalysts is a widely used method . This process ensures high yield and selectivity towards the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-propyl-2-Cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
6-propyl-2-Cyclohexen-1-one has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor.
Mécanisme D'action
The mechanism of action of 6-propyl-2-Cyclohexen-1-one involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the propyl group, used in similar applications.
2-acetyl-3-propyl-2-cyclohexen-1-one: A closely related compound with an additional acetyl group.
Uniqueness
6-propyl-2-Cyclohexen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its hydrophobicity, making it more suitable for certain industrial applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h4,7-8H,2-3,5-6H2,1H3 |
Clé InChI |
MFOGNLYNVZWVTA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


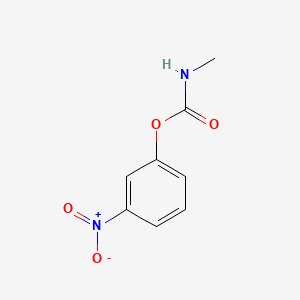

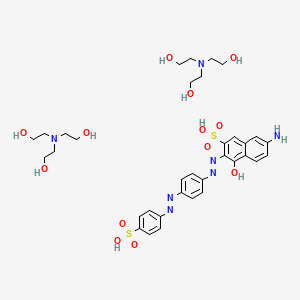

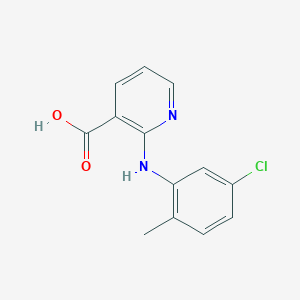

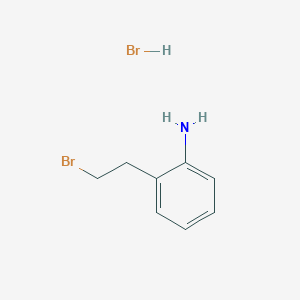
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)

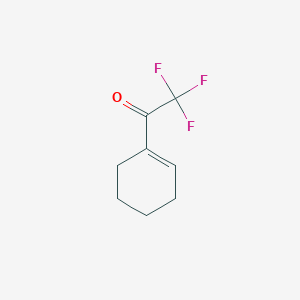
![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)

